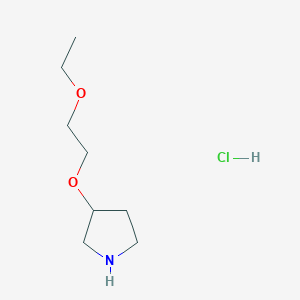

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride

Descripción

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a pyrrolidine derivative functionalized with a 2-ethoxyethoxy substituent at the 3-position of the pyrrolidine ring, followed by hydrochlorination. These compounds are typically used as intermediates in pharmaceutical synthesis, ligand development, or catalysis due to their structural versatility and ability to modulate solubility and reactivity .

Propiedades

IUPAC Name |

3-(2-ethoxyethoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-2-10-5-6-11-8-3-4-9-7-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYJWDZOXOZUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Ring Formation

Starting from 3-hydroxypyrrolidine derivatives: A well-documented method involves synthesizing (S)-3-hydroxypyrrolidine hydrochloride as an intermediate, which can then be functionalized. For example, a patented method uses (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine as a starting material, which undergoes stereospecific reactions to invert configuration and obtain the (S)-isomer with high yield and industrial feasibility.

One-pot synthesis of hydroxy pyrrolidines: Alternative methods include one-pot reactions of 2,3-dihydrofuran with amino heterocycles catalyzed by cerium(III) chloride, yielding hydroxy-substituted pyrrolidines under mild conditions. This method highlights mild reaction conditions and efficient catalysis, which could be adapted for ethoxyethoxy substituent introduction.

Conversion to Hydrochloride Salt

- After functionalization, the free base is typically converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ethereal HCl). This step improves the compound's stability and crystallinity for isolation.

Detailed Reaction Conditions and Purification

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of pyrrolidine N | Boc2O, base (e.g., triethylamine), organic solvent | Protects amine during substitution |

| 2 | Nucleophilic substitution | 3-hydroxy pyrrolidine + 2-chloroethyl ethyl ether, base (NaH or K2CO3), DMF or similar solvent, 50-80°C | Ether formation at 3-position |

| 3 | Deprotection of Boc group | Acidic conditions (HCl in dioxane or TFA) | Frees amine for salt formation |

| 4 | Formation of hydrochloride salt | HCl gas or ethanolic HCl, room temperature | Crystallization of hydrochloride salt |

| 5 | Purification | Recrystallization from ethanol or ethyl acetate | Achieves high purity and yield |

Research Findings and Yield Data

The patent literature reports high overall yields (>85%) for multi-step synthesis of related 3-hydroxypyrrolidine hydrochlorides, which can be extrapolated to the ethoxyethoxy derivative with careful optimization.

Mild base-mediated nucleophilic substitution reactions for ether formation typically proceed with yields of 70-90%, depending on reaction time and temperature control.

Purification by solvent extraction and recrystallization ensures removal of side products and unreacted starting materials, with final product purity >98% confirmed by NMR and HPLC analyses.

Comparative Table of Preparation Methods for Pyrrolidine Derivatives

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: Nucleophilic substitution reactions can replace the ethoxyethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can produce a variety of substituted pyrrolidines .

Aplicaciones Científicas De Investigación

Histamine H3 Receptor Modulation

Research indicates that compounds similar to 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride may act as ligands for the histamine H3 receptor. These receptors are crucial in various central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia. The modulation of these receptors can lead to therapeutic effects in managing symptoms associated with these conditions .

Neuroinflammatory Disorders

The compound has shown promise in treating neuroinflammatory disorders. Studies suggest that it may inhibit enzymes involved in inflammatory processes, potentially providing a therapeutic avenue for conditions such as multiple sclerosis and chronic obstructive pulmonary disease (COPD) .

Cardiovascular Health

There is evidence supporting the use of this compound in cardiovascular applications, particularly concerning atherosclerosis. It has been proposed that this compound could reduce the formation of atherosclerotic plaques and improve cholesterol transport mechanisms in macrophages, thereby mitigating risks associated with cardiovascular diseases .

Table 1: Summary of Key Studies Involving this compound

Mecanismo De Acción

The mechanism of action of 3-(2-Ethoxyethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The table below compares key molecular and physicochemical properties of 3-(2-ethoxyethoxy)pyrrolidine hydrochloride (hypothetical) with structurally related pyrrolidine hydrochlorides from the evidence:

*Note: Properties for this compound are inferred based on structural analogs.

Functional Group Impact on Reactivity and Solubility

- Ether-Linked Substituents: Compounds like 3-(2-fluoroethoxy)pyrrolidine hydrochloride (C₆H₁₁ClFNO) exhibit enhanced solubility in polar solvents compared to non-polar derivatives. The fluoroethoxy group also confers resistance to oxidative metabolism, making it valuable in medicinal chemistry .

- Aryloxy Derivatives: 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride (C₁₁H₁₃ClF₃NO) demonstrates increased lipophilicity due to the trifluoromethyl group, which improves membrane permeability. This is critical for CNS-targeting drugs .

- Hydroxyethyl Substituents: 3-(2-Hydroxyethyl)pyrrolidine hydrochloride (C₆H₁₂ClNO) offers a balance of hydrophilicity and hydrogen-bonding capacity, useful in peptide-mimetic drug design .

Research and Industrial Relevance

- Pharmaceutical Intermediates: 3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1220020-09-6) and (R)-3-(2-methoxyphenylsulfanyl)pyrrolidine hydrochloride (CAS 1417789-77-5) are explicitly marketed as high-purity intermediates for API synthesis, highlighting the commercial importance of substituted pyrrolidines .

- Structural Diversity: The spirocyclic derivative 3-{1,4-dioxaspiro[4.5]decan-8-yl}pyrrolidine hydrochloride (C₁₂H₂₂ClNO₂) demonstrates the adaptability of pyrrolidine scaffolds in complex molecule synthesis .

Actividad Biológica

3-(2-Ethoxyethoxy)pyrrolidine hydrochloride is a heterocyclic compound characterized by its unique substitution pattern and stereochemistry. Its molecular formula is C₈H₁₈ClNO₂, with a molecular weight of approximately 195.69 g/mol. This compound has garnered attention for its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting antibacterial properties.

Chemical Structure and Properties

The structure of this compound features an ethoxyethoxy substituent on the pyrrolidine ring, which enhances its solubility in aqueous solutions. The specific (3S) stereochemistry is crucial for its biological interactions, influencing binding affinities to various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.69 g/mol |

| Solubility | High (as hydrochloride salt) |

| Stereochemistry | (3S) configuration |

The biological activity of this compound is primarily attributed to its interactions with proteins, enzymes, and receptors. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially acting on pathways similar to those influenced by other pyrrolidine derivatives. Understanding these interactions can lead to the development of novel therapeutic agents.

Neurotransmitter Modulation

Research indicates that compounds structurally related to this compound can influence neurotransmitter release and receptor activity. For instance, studies have shown that similar compounds can enhance dopamine release in neuronal cultures, suggesting a potential role in treating neurodegenerative disorders.

Antibacterial Activity

Preliminary investigations into the antibacterial properties of this compound have revealed promising results against various bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Case Studies

- Neurotransmitter Interaction : A study conducted on a series of pyrrolidine derivatives, including this compound, assessed their effects on neurotransmitter levels in rat brain slices. The results indicated a dose-dependent increase in serotonin levels, highlighting its potential application in mood disorders.

- Antibacterial Efficacy : In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-Ethoxyethyl)pyrrolidine | C₉H₁₉NO₂ | Contains an ethyl group; different solubility |

| 3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride | C₉H₂₀ClNO₂ | Features a methyl group; potential for varied activity |

| 3-(2-Methoxyethyl)pyrrolidine | C₈H₁₉NO₂ | Substituted with methoxy; variations in reactivity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(2-ethoxyethoxy)pyrrolidine hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions, where a pyrrolidine derivative reacts with 2-ethoxyethoxy reagents. For example, analogous compounds like 1-(2-chloroethyl)pyrrolidine hydrochloride (CAS 7250-67-1) are used as intermediates in multi-step syntheses . Key parameters include:

- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of pyrrolidine to 2-ethoxyethyl chloride to minimize side reactions.

- Solvent choice : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reactivity.

- Temperature control : Reactions often proceed at 60–80°C under inert gas (N₂/Ar) to prevent hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm the ethoxyethoxy side chain (δ 3.4–3.7 ppm for -OCH₂CH₂O-) and pyrrolidine ring protons (δ 1.6–2.1 ppm) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 210 nm to assess purity. Retention times for related pyrrolidine derivatives range from 8–12 minutes .

- Mass spectrometry : ESI-MS in positive ion mode to confirm the molecular ion peak (expected [M+H]⁺ ~ 222.7 g/mol) .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C in a desiccator to prevent hygroscopic degradation .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid dust formation; dissolve in water or ethanol before disposal .

- Stability : Monitor via periodic HPLC analysis, as hydrochloride salts can degrade under prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?

- Methodological Answer :

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >90% yield .

- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess HCl or unreacted reagents .

Q. What advanced analytical techniques resolve contradictions in solubility and stability data for this compound?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures (typically >200°C for hydrochloride salts) .

- Dynamic light scattering (DLS) : Assess aggregation in aqueous solutions, which may explain discrepancies in reported solubility (e.g., 50–100 mg/mL in water) .

- X-ray crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring and ethoxyethoxy side chain .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to target receptors (e.g., serotonin or dopamine transporters) .

- MD simulations : Analyze conformational stability of the ethoxyethoxy group in aqueous environments (e.g., 100-ns simulations in GROMACS) .

- QSAR models : Corporate electronic parameters (HOMO/LUMO energies) with bioactivity data from analogous compounds (e.g., pyrrolidine-based kinase inhibitors) .

Q. What strategies address challenges in detecting low-concentration impurities during quality control?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., unreacted 2-chloroethylpyrrolidine) at ppb levels using MRM transitions .

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify degradation pathways .

- NMR hyphenation : Couple LC with cryoprobe NMR for structural elucidation of unknown peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.